molecular formula C12H9ClF2N2O2 B10913299 1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B10913299
M. Wt: 286.66 g/mol
InChI Key: STDBRKVXRPDKKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-carboxylic acid derivative designed for use as a key synthetic intermediate in scientific research and development, particularly in the field of agrochemistry. Compounds sharing this core structural motif are recognized as critical precursors to a class of fungicides that act as potent succinate dehydrogenase inhibitors (SDHIs) . SDHIs target a key enzyme in the mitochondrial respiratory chain of fungi, making them highly effective in protecting crops from a range of destructive plant pathogens . Researchers value this compound for its potential in constructing novel amide-based fungicides, analogous to established active ingredients such as fluxapyroxad and benzovindiflupyr, which are derived from a similar 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid intermediate . The structural features of this compound—specifically the difluoromethyl group on the pyrazole ring and the 4-chlorobenzyl substituent on the nitrogen atom—are engineered to contribute to the biological activity and physicochemical properties of the resulting molecules . This product is intended For Research Use Only and is strictly not for personal, human, or veterinary diagnostic or therapeutic use. All safety data sheets and handling instructions should be consulted prior to use.

Properties

Molecular Formula

C12H9ClF2N2O2

Molecular Weight

286.66 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-(difluoromethyl)pyrazole-4-carboxylic acid

InChI

InChI=1S/C12H9ClF2N2O2/c13-8-3-1-7(2-4-8)5-17-6-9(12(18)19)10(16-17)11(14)15/h1-4,6,11H,5H2,(H,18,19)

InChI Key

STDBRKVXRPDKKQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C(=N2)C(F)F)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorobenzyl chloride with a suitable pyrazole derivative under specific conditions to introduce the chlorobenzyl group. The difluoromethyl group can be introduced through a subsequent reaction with a difluoromethylating agent. Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological and physicochemical properties of pyrazole derivatives are highly dependent on substituent variations. Below is a comparative analysis of key analogs:

Structural and Functional Differences

Compound Name Substituents (Position) Key Features Biological Activity/Application Source (Evidence)
Target Compound 1-(4-Chlorobenzyl), 3-(difluoromethyl Enhanced lipophilicity and potential antifungal activity Antifungal (inferred from analogs)
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA) 1-Methyl, 3-(difluoromethyl Key intermediate for SDH inhibitor fungicides (e.g., fluxapyroxad) Agricultural fungicide synthesis
1-[(3-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid 1-(3-Chlorobenzyl) Structural isomer with altered chloro substitution position Not explicitly reported
1-(2-Hydroxyethyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid 1-(2-Hydroxyethyl), 3-(trifluoromethyl Hydrophilic hydroxyethyl group; trifluoromethyl enhances electronegativity Commercial availability (no activity data)

Key Research Findings

Antifungal Activity :

  • The compound B11 (a benzimidazole-containing derivative of the target compound) exhibited an EC50 of 0.56 µg/mL against Botrytis cinerea, comparable to the fungicide boscalid (EC50 = 0.60 µg/mL) . This suggests that the 4-chlorobenzyl and difluoromethyl groups synergistically enhance antifungal potency.
  • DFPA , lacking the 4-chlorobenzyl group, is a critical intermediate in synthesizing SDH inhibitors like fluxapyroxad, highlighting the importance of the difluoromethyl-carboxylic acid motif .

Antibacterial Activity: Chloro-substituted pyrazoles (e.g., 4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid) demonstrated MIC values as low as 1.56 µg/mL against Acinetobacter baumannii, emphasizing the role of chloro substituents in antibacterial activity .

Metabolic Stability :

  • The metabolite M700F002 (3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid) from fluxapyroxad degradation is persistent in soil, indicating that carboxylic acid groups in pyrazoles contribute to environmental residue profiles .

Substituent Effects on Activity

  • Chlorobenzyl vs. Methyl : The 4-chlorobenzyl group in the target compound likely improves target binding compared to DFPA’s methyl group, as seen in the enhanced activity of B11 .
  • Difluoromethyl vs. Trifluoromethyl : Difluoromethyl balances electronegativity and steric bulk, whereas trifluoromethyl (e.g., in ) may reduce bioavailability due to higher hydrophobicity .
  • Position of Chloro Substitution: 4-Chlorobenzyl (target compound) vs.

Biological Activity

1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, highlighting its anti-inflammatory and antimicrobial activities.

Chemical Structure and Properties

The chemical formula for 1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is C11_{11}H9_{9}ClF2_2N2_2O2_2. The presence of the difluoromethyl and chlorobenzyl groups contributes to its unique pharmacological profile.

Synthesis

The synthesis of 1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions, including condensation and cyclization processes. The methods often utilize readily available starting materials, which enhances the feasibility of large-scale production.

General Synthetic Route

  • Formation of Pyrazole Ring : The initial step involves the reaction of a chlorobenzyl derivative with a difluoromethyl hydrazine to form the pyrazole ring.
  • Carboxylation : The addition of a carboxylic acid group at the 4-position is achieved through standard carboxylation techniques.
  • Purification : The final product is purified using recrystallization techniques to obtain high purity levels.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds related to pyrazole derivatives exhibit significant anti-inflammatory properties.

  • Mechanism of Action : These compounds often inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
  • Case Studies :
    • A study reported that similar pyrazole derivatives showed IC50_{50} values ranging from 0.01 to 5.40 μM against COX-1 and COX-2 enzymes, indicating potent anti-inflammatory activity .
CompoundIC50_{50} (μM)COX-1 InhibitionCOX-2 Inhibition
Pyrazole A0.01YesYes
Pyrazole B5.40YesYes
1-(4-Chlorobenzyl)-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acidTBDTBDTBD

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications, particularly as a potential agent against various bacterial strains.

  • Research Findings : Preliminary tests indicate that derivatives exhibit bactericidal effects, with some showing activity against resistant strains of bacteria.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications in the substituents on the pyrazole ring can significantly affect their potency and selectivity towards specific targets.

  • Key Modifications :
    • Substituents such as halogens (like chlorine) and functional groups (like carboxylic acids) have been shown to enhance bioactivity.

Q & A

Q. How can DSC and TGA study the compound’s thermal stability under pharmaceutical processing conditions?

  • Protocol :
  • DSC : Heat at 10°C/min under N₂ to identify melting points and polymorphic transitions.
  • TGA : Determine decomposition onset temperature (Td) to guide spray-drying or hot-melt extrusion parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.